6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine
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Overview
Description
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine is a heterocyclic compound that belongs to the class of dibenzazepines. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to two benzene rings. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-cyanophenyl)benzoic acid with a suitable reducing agent to form the dibenzazepine core . The diethylaminoethyl side chain is then introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted dibenzazepines .
Scientific Research Applications
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chiral catalyst and molecular chirality sensor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine involves its interaction with specific molecular targets. It is known to inhibit acid lysosomal hydrolytic enzyme activities, which contributes to its anti-inflammatory effects. Additionally, it inhibits prostaglandin synthetase activity, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Dibenzazepine: A parent compound with similar structural features.
Benzodiazepines: Share the benzene ring fusion but differ in the ring size and nitrogen positioning.
Oxazepines: Contain an oxygen atom in the ring, leading to different chemical properties.
Uniqueness
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine is unique due to its specific diethylaminoethyl side chain, which imparts distinct pharmacological properties. Its ability to act as a chiral catalyst and molecular chirality sensor further distinguishes it from other similar compounds .
Properties
CAS No. |
63918-72-9 |
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Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(5,7-dihydrobenzo[d][2]benzazepin-6-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H26N2/c1-3-21(4-2)13-14-22-15-17-9-5-7-11-19(17)20-12-8-6-10-18(20)16-22/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
VNOGBPCURSCKDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origin of Product |
United States |
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